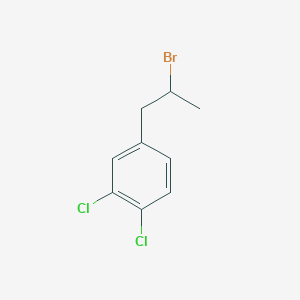
4-(2-Bromopropyl)-1,2-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromopropyl)-1,2-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a bromopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where 1,2-dichlorobenzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated intermediate is then reacted with propyl bromide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of 4-(2-Bromopropyl)-1,2-dichlorobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromopropyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include less halogenated benzene derivatives.
Applications De Recherche Scientifique
4-(2-Bromopropyl)-1,2-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(2-Bromopropyl)-1,2-dichlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophiles involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chloropropyl)-1,2-dichlorobenzene
- 4-(2-Bromopropyl)-1,2-dibromobenzene
- 4-(2-Bromopropyl)-1,3-dichlorobenzene
Uniqueness
4-(2-Bromopropyl)-1,2-dichlorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms on the benzene ring allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C9H9BrCl2 |
|---|---|
Poids moléculaire |
267.97 g/mol |
Nom IUPAC |
4-(2-bromopropyl)-1,2-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3 |
Clé InChI |
LJOCQIAVNOLEHO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


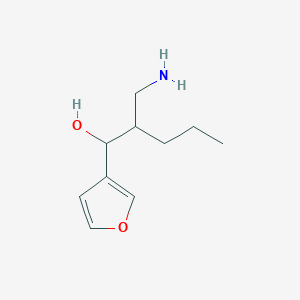

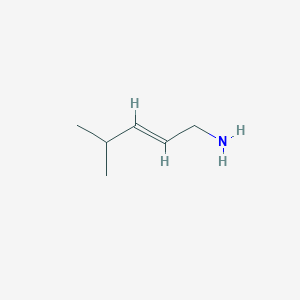
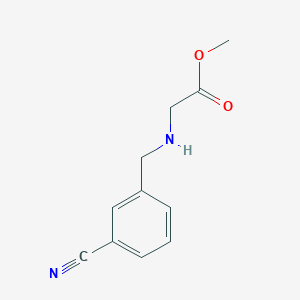
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

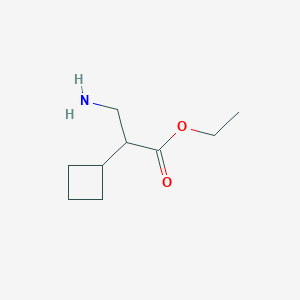

![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
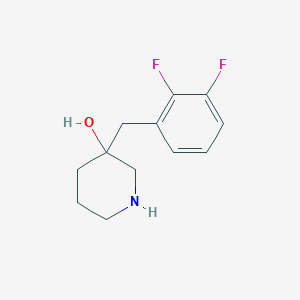
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

